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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Pyriminostrobin is a synthetic acaricide and insecticide belonging to the strobilurin
class of agrochemicals.[1][2] Like other compounds in this class, its primary mode of action is
the inhibition of mitochondrial respiration, a critical cellular process.[1] A thorough
understanding of its toxicological profile is essential for assessing its potential risks to human
health and the environment. This technical guide provides a comprehensive overview of the
known toxicological data for Pyriminostrobin, drawing comparisons with related strobilurin
compounds due to the limited publicly available data on Pyriminostrobin itself. It covers the
mechanism of action, toxicokinetics, and various toxicological endpoints, including acute,
chronic, genetic, and developmental toxicity. This document also details common experimental
protocols used in toxicological assessments and visualizes key pathways and workflows to
support further research and development.

Introduction

Pyriminostrobin, with CAS Registry Number 1257598-43-8, is a methoxyacrylate strobilurin
insecticide and acaricide.[2][3] It was developed through the optimization of anilinopyrimidinone
lead compounds to enhance bioactivity.[1] Structurally, it is characterized as methyl (2E)-2-[2-
({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-ylJoxy}methyl)phenyl]-3-methoxyprop-2-
enoate.[3] The primary utility of Pyriminostrobin lies in its efficacy against various mite
developmental stages, including eggs, larvae, nymphs, and adults, making it crucial for
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managing mite populations in agriculture.[1] Its toxicological assessment is critical for
establishing safe handling practices and regulatory limits.

Mechanism of Action

The fungicidal and insecticidal activity of Pyriminostrobin stems from its role as a Quinone
outside Inhibitor (Qol).[1][2] It specifically targets Complex Il (cytochrome bcl complex) of the
mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, a key
subunit of Complex Ill, Pyriminostrobin blocks the transfer of electrons from ubiquinol to
cytochrome c. This disruption halts the electron transport chain, thereby inhibiting ATP
synthesis and leading to cellular energy deprivation and ultimately, cell death in target
organisms.[1]
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Caption: Mechanism of Action of Pyriminostrobin.
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Specific ADME data for Pyriminostrobin is not readily available in the public domain.
However, the toxicokinetic profile can be inferred from related strobilurin compounds like
Azoxystrobin and Pyraclostrobin.

e Absorption, Distribution, and Excretion: When administered orally to rats, Pyraclostrobin is
absorbed and subsequently excreted, primarily in the feces.[4] Similarly, in studies with
lactating goats and laying hens, Azoxystrobin was largely excreted via feces (62-72% and
91-97% of the administered dose, respectively), with minimal residues found in tissues and
eggs.[5] This suggests that Pyriminostrobin is also likely to be poorly absorbed from the
gastrointestinal tract and rapidly excreted.

+ Metabolism: Data on the specific metabolites of Pyriminostrobin are currently unavailable.
[1] For pesticides, metabolism is a critical factor in determining toxicity, as metabolites can be
more or less toxic than the parent compound.[6] Based on the chemical structure of
Pyriminostrobin and known metabolic pathways for other strobilurins, putative metabolic
transformations may include:

o Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.
o O-Demethylation: Removal of the methyl group from the methoxyacrylate toxophore.

o Ether Linkage Cleavage: Breaking of the ether bond connecting the pyrimidine ring to the
phenyl group.

o Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
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Caption: Proposed General Metabolic Pathways for Pyriminostrobin.

Toxicological Profile of Pyriminostrobin

Due to a lack of specific public data for Pyriminostrobin, this section summarizes toxicological
findings for closely related and well-studied strobilurins, primarily Pyraclostrobin, to provide a
contextual profile.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high-dose exposure. For Pyraclostrobin,
clinical signs after oral administration in rats included dyspnea, staggering, piloerection, and
diarrhea, which resolved within several days.[4] Strobilurins can be highly toxic to aquatic
organisms. For instance, the 96-hour median lethal concentration (LC50) of Pyraclostrobin in
zebrafish was determined to be 0.056 mg/L, while another strobilurin, Pyraoxystrobin, showed
LC50 values ranging from 1.069 to 5.970 ug/L for different life stages of zebrafish.[7][8][9]
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Compound Test Species Value Reference

) Zebrafish (Danio
Pyraclostrobin 96-h LC50 0) 0.056 mg/L [718]
rerio

_ Zebrafish (Danio
Pyraoxystrobin 96-h LC50 ) 4.099 ug/L 9]
rerio) Embryo

] Zebrafish (Danio
Pyraoxystrobin 96-h LC50 ) 1.069 pg/L 9]
rerio) Larva

Human
_ , Acute Reference
Picoxystrobin (extrapolated 0.67 mg/kg bw [10]
Dose (ARfD)
from rat)

) Acceptable Daily 0.03 mg/kg
Pyraclostrobin Human [11]
Intake (ADI) bw/day

) Acute Reference
Pyraclostrobin Human 0.03 mg/kg bw [11]
Dose (ARfD)

Sub-chronic and Chronic Toxicity

Repeated dose studies with Pyraclostrobin in mice, rats, and dogs revealed that the primary
target organs were in the gastrointestinal tract.[12] Findings included duodenal mucosal
hypertrophy and, in rodents, erosion or ulceration of the stomach mucosa, suggesting a local
irritant effect.[12]
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NOAEL LOAEL Key
Species (mg/kg (mg/kg Effects at Reference
bw/day) bw/day) LOAEL

Compoun Study
d Duration

Decreased
Pyraclostro
" 90-day Rat (male) 10.7 - body [13]
in

weight
Pyraclostro "
b 1l-year Dog ~6 - Vomiting [12][13]
in

Decreased
Pyraclostro Mouse
) 91-day ~4 9.2 body [13]
bin (male) )

weight
) Acute Basis for
Picoxystro o
bi Neurotoxici  Rat - 200 ARfD [10]
in

ty derivation

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Genotoxicity

Pyraclostrobin has been evaluated in a comprehensive battery of genotoxicity tests. The results
from in vitro bacterial and mammalian cell mutagenicity tests, a chromosome damage test, and
an in vivo micronucleus test in mice were unequivocally negative.[12][13] This indicates that
Pyraclostrobin is unlikely to be genotoxic.[12] Similarly, metabolites of another strobilurin,
Picoxystrobin, showed no genotoxicity concerns.[10]

Carcinogenicity

Long-term carcinogenicity studies have been conducted for Pyraclostrobin in rats and mice.
These studies did not provide evidence of a carcinogenic effect.[12][13] Based on the absence
of genotoxicity and the lack of significant tumor induction in animal studies, it has been
concluded that Pyraclostrobin is unlikely to pose a carcinogenic risk to humans.[12]

Reproductive and Developmental Toxicity
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In a two-generation reproductive toxicity study in rats, Pyraclostrobin led to reduced body-
weight gains in adults and pups, along with slightly delayed vaginal patency in female pups at a
dose of 33 mg/kg bw/day.[12] Developmental studies in rabbits showed increased post-
implantation loss at doses significantly higher than established reference doses.[14] In rats,
developmental effects included decreased pup body weight and delayed maturation.[14]

Toxicological Profile of Metabolites

There is a significant data gap regarding the identity and toxicity of Pyriminostrobin
metabolites. For regulatory purposes, metabolites found in food or the environment at
significant levels require toxicological assessment.[6] Studies on Picoxystrobin found that its
metabolites, IN-H8612 and IN-QDY63, were of similar or increased toxicity when compared to
the parent compound, highlighting the importance of evaluating metabolite-specific toxicity.[10]
Without experimental data, the toxicological profile of Pyriminostrobin's metabolites remains
uncharacterized.

Experimental Protocols

Standardized protocols, often following OECD (Organisation for Economic Co-operation and
Development) guidelines, are crucial for the toxicological evaluation of pesticides.

Genotoxicity Assays

» Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay uses several
strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for
histidine or tryptophan synthesis, respectively. The test substance is incubated with the
bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is
indicated by a significant, dose-dependent increase in the number of revertant colonies
compared to the negative control, suggesting the substance is a mutagen.

e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Rodents (usually mice or
rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection.
After treatment, bone marrow or peripheral blood is collected. The cells are analyzed for the
presence of micronuclei in immature erythrocytes. An increase in the frequency of
micronucleated cells indicates that the substance induced chromosomal damage or damage
to the mitotic apparatus.
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Acute Oral Toxicity - Acute Toxic Class Method (OECD
TG 423)

This method is a stepwise procedure with the use of a small number of animals per step. The
outcome of each step determines the dose for the next step. The method involves dosing
animals with the test substance at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg
body weight). Animals are observed for mortality and clinical signs for up to 14 days. The
method allows for the classification of the substance into a specific toxicity category based on
the observed mortality.

90-Day Repeated Dose Oral Toxicity Study (OECD TG
408)

The test substance is administered daily to groups of rodents (typically rats) at three or more
dose levels for 90 days. A control group receives the vehicle only. Throughout the study,
animals are observed for clinical signs of toxicity, and body weight and food consumption are
monitored. At the end of the study, blood and urine samples are collected for hematology,
clinical chemistry, and urinalysis. A full necropsy is performed, and selected organs are
weighed and examined histopathologically. This study is used to identify target organs and to
determine a No-Observed-Adverse-Effect Level (NOAEL).
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Caption: Standard Workflow for Toxicological Assessment of a Pesticide.

Summary and Conclusions

Pyriminostrobin is a strobilurin insecticide that functions by inhibiting mitochondrial Complex
[1l. While specific toxicological data for Pyriminostrobin is scarce in publicly accessible
literature, the profile of related compounds like Pyraclostrobin suggests a low potential for
acute mammalian toxicity, genotoxicity, and carcinogenicity. The primary effects observed after
repeated exposure are related to local irritation of the gastrointestinal tract. However, like other
strobilurins, it is expected to be highly toxic to aquatic organisms.

The most significant knowledge gap in the toxicological profile of Pyriminostrobin is the
identification and characterization of its metabolites. As demonstrated by other pesticides,
metabolites can contribute significantly to the overall toxicity. Therefore, future research should
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focus on elucidating the metabolic fate of Pyriminostrobin in various systems and conducting
comprehensive toxicological evaluations of its major metabolites to complete a thorough risk
assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

[https://www.benchchem.com/product/b1429120#toxicological-profile-of-pyriminostrobin-and-
its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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